N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide
Description
N-{[4-(Thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydropyran (oxane) ring substituted with a thiophen-2-yl group at the 4-position, linked via a methyl group to the sulfonamide nitrogen. While specific data on its synthesis or applications are absent in the provided evidence, its structural analogs (e.g., thiophene-sulfonamides with varied substituents) suggest utility in medicinal chemistry, particularly in targeting enzymes or receptors .
Properties
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S3/c16-21(17,13-4-2-10-20-13)15-11-14(5-7-18-8-6-14)12-3-1-9-19-12/h1-4,9-10,15H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJRVRLAZJBJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide typically involves the condensation of thiophene derivatives with suitable sulfonamide precursors. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) for sulfurization .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, involves large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonamides to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common in thiophene chemistry.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .
Scientific Research Applications
Structural Characteristics
The compound is characterized by the presence of a thiophene ring, an oxane moiety, and a sulfonamide group. These structural elements contribute to its chemical reactivity and biological activity. The molecular formula of this compound is , which plays a crucial role in its interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide exhibit promising antimicrobial properties. For instance, studies on thiophene-sulfonamides have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure's ability to inhibit enzymes such as carbonic anhydrases (CAs) has been documented, with some derivatives demonstrating low nanomolar inhibition constants against specific isoforms (e.g., hCA II) .
Table 1: Antimicrobial Activity of Thiophene-Sulfonamides
| Compound | Target Bacteria | Inhibition Constant (nM) |
|---|---|---|
| Compound A | E. coli | 224 - 7544 |
| Compound B | hCA II | 2.2 - 7.7 |
| Compound C | hCA IX | 5.4 - 811 |
| Compound D | hCA XII | 3.4 - 239 |
Anti-Cancer Properties
The anti-proliferative activities of thiophene-based sulfonamides have also been explored in cancer research. Several studies have reported the effects of these compounds on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The compounds were tested using the MTT assay, which assesses cell viability after treatment.
Table 2: Anti-Proliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 12.5 |
| Compound B | HCT-116 | 15.0 |
| Compound C | PC-3 (prostate cancer) | 10.0 |
Organic Synthesis Applications
This compound can serve as a versatile building block in organic synthesis due to its unique functional groups. Its reactivity allows for further derivatization, making it useful in creating more complex molecules for pharmaceutical applications.
Synthesis of Novel Compounds
The compound can be utilized in the synthesis of various derivatives through reactions such as nucleophilic substitutions or coupling reactions with other organic moieties. For example, palladium-catalyzed cross-coupling reactions can introduce additional functional groups that enhance biological activity or alter solubility profiles.
Table 3: Synthetic Routes for Derivatives
| Reaction Type | Starting Material | Product |
|---|---|---|
| Cross-Coupling | Thiophene Boronic Acid Derivative | New Thiophene Derivative |
| Nucleophilic Substitution | Halogenated Aromatic Compounds | Functionalized Sulfonamide |
Conclusion and Future Directions
This compound presents significant potential across various scientific fields, particularly in medicinal chemistry for its antimicrobial and anticancer properties, as well as in organic synthesis for developing novel compounds. Future research should focus on elucidating the mechanisms of action of this compound and exploring its full therapeutic potential through clinical studies.
Mechanism of Action
The mechanism of action of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related thiophene-sulfonamides, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Variations and Substituent Effects
Target Compound :
- Substituent : [4-(Thiophen-2-yl)oxan-4-yl]methyl group.
- Key Features : The oxane ring introduces a rigid, oxygen-containing heterocycle, likely improving solubility in polar solvents compared to purely aromatic substituents. The thiophene moiety may engage in π-π stacking or hydrophobic interactions .
- N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide (): Substituent: Cyclohexyl and nitroanilino groups. The nitroanilino moiety facilitates intramolecular hydrogen bonding (N–H⋯O), stabilizing the conformation and possibly influencing receptor binding (e.g., CB2 receptor mediation) .
- Compound 96 (: N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylbenzo[b]thiophene-2-sulfonamide): Substituent: Benzo[b]thiophene and benzo[d]thiazole groups.
- N-[4-(Hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (): Substituent: Hydrazinecarbonylphenyl group. Key Features: The hydrazinecarbonyl moiety introduces hydrogen-bonding capability, improving solubility in DMSO and methanol. This compound is noted as a research chemical, likely for probing protein-ligand interactions .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility | Key Structural Influence |
|---|---|---|---|
| Target Compound | ~328.4 (estimated) | Moderate (likely DMSO/THF) | Oxane ring enhances polarity |
| N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide | 401.46 | Not specified | Cyclohexyl increases lipophilicity |
| Compound 96 | Not provided | Not specified | Aromaticity reduces solubility |
| N-[4-(Hydrazinecarbonyl)phenyl]... | 297.35 | Slight in DMSO, methanol | Hydrazinecarbonyl improves H-bonding |
Note: Molecular weights for analogs are calculated or extracted from evidence; solubility data inferred from substituent chemistry.
Biological Activity
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its structural features, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a unique combination of functional groups that contribute to its biological properties. The compound includes:
- Thiophene Ring : Known for its electron-rich nature, which facilitates interactions with various biological targets.
- Oxane Moiety : Adds complexity to the molecular structure and may influence pharmacokinetics.
- Sulfonamide Group : Enhances solubility and binding affinity, making it a critical component in its biological activity.
The molecular formula for this compound is , with a molecular weight of 307.4 g/mol .
Antimicrobial Properties
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. The sulfonamide group is known to interfere with bacterial folate synthesis, leading to inhibition of growth in various bacterial strains . Studies have demonstrated that compounds with similar structures can effectively combat both Gram-positive and Gram-negative bacteria.
Anticancer Potential
The anticancer activity of this compound is attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, the structural characteristics allow for interactions with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Preliminary studies suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes such as CDKs, leading to disrupted cell cycle progression.
- Receptor Interaction : It can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
- Antioxidant Activity : Some studies suggest that thiophene derivatives possess antioxidant properties, contributing to their protective effects against oxidative stress in cells .
Research Findings and Case Studies
Several studies have investigated the biological activities of similar thiophene-based compounds. Below is a summary of notable findings:
Q & A
Q. Key Optimization Parameters :
| Reaction Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Oxane formation | Cyclohexanol, H₂SO₄, reflux | 60-70% | |
| Methylation | CH₃I, NaH, THF | 50-65% | |
| Sulfonylation | Thiophene-2-sulfonyl chloride, pyridine | 40-55% |
Which characterization methods are essential for structural elucidation of this compound?
Q. Basic
- X-ray Crystallography : Resolves intramolecular interactions (e.g., N–H⋯O hydrogen bonds) and detects disorder in oxygen atoms (occupancy refinement required) .
- NMR Spectroscopy : Key for confirming sulfonamide (–SO₂NH–) connectivity. Thiophene protons exhibit distinct splitting patterns (δ 6.8–7.5 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation pathways .
Methodological Note : For disordered atoms in crystallography, use SHELXL refinement with PART instructions to model partial occupancies .
How can researchers resolve crystallographic disorder in the sulfonamide moiety?
Advanced
Disorder in oxygen atoms (e.g., O4 in ) is addressed by:
Occupancy Refinement : Assign initial occupancies (e.g., 0.578:0.422) based on electron density maps .
Hydrogen Bond Analysis : Intramolecular N–H⋯O bonds stabilize specific conformations; use Mercury software to visualize interactions .
Thermal Parameter Constraints : Apply ISOR/DFIX commands in SHELXL to restrict unrealistic displacement .
What strategies improve synthetic yields of thiophene-sulfonamide derivatives?
Q. Advanced
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity .
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
- Temperature Control : Lower temperatures (–10°C) reduce side reactions during alkylation .
Case Study : Ethyl 4-{N-[(thiophen-2-yl)methyl]-4-cyanobenzenesulfonamido}benzoat synthesis achieved 51% yield via stepwise addition of sulfonyl chloride at 0°C .
How can computational methods predict biological interactions of this compound?
Q. Advanced
- Docking Studies : Use AutoDock Vina to model binding to targets like the CB2 receptor (see for related analogs).
- DFT Calculations : Analyze electron density distribution (e.g., HOMO-LUMO gaps) to assess reactivity. The Colle-Salvetti functional in density-functional theory (DFT) can model correlation energies for sulfonamide moieties .
- SAR Analysis : Compare substituent effects (e.g., nitro vs. cyano groups) on activity using molecular dynamics simulations .
How to design experiments for evaluating structure-activity relationships (SAR) in derivatives?
Q. Advanced
Substituent Variation : Synthesize analogs with halogens, alkyl chains, or electron-withdrawing groups at the oxane or thiophene positions .
Biological Assays : Test inhibition of enzymes (e.g., 5-lipoxygenase) via spectrophotometric assays (IC₅₀ determination) .
Data Correlation : Use multivariate regression to link electronic parameters (Hammett σ) with activity trends .
Example : Ethyl 4-{N-[(thiophen-2-yl)methyl]-4-fluorobenzenesulfonamido}benzoate showed 40% yield and moderate activity in enzyme inhibition assays .
What are the challenges in reproducing synthetic procedures for this compound?
Q. Advanced
- Scale-Up Effects : Pilot-scale reactions may suffer from inefficient heat transfer; use microwave-assisted synthesis for uniformity .
- Byproduct Formation : Monitor for disulfonyl impurities via TLC (Rf = 0.3 in 1:1 EtOAc/hexane) and optimize quenching steps .
- Moisture Sensitivity : Sulfonyl chlorides hydrolyze readily; employ anhydrous conditions and molecular sieves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
